N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide
Description
Properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-18(19-21-16-3-1-2-4-17(16)25-19)20-13-14-5-9-22(10-6-14)15-7-11-24-12-8-15/h1-4,14-15H,5-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZJBLLPTRIMKNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminothiophenol with Carboxylic Acid Derivatives
The benzothiazole ring is typically synthesized by cyclizing 2-aminothiophenol with a carboxylic acid derivative. A common approach involves using chloroacetyl chloride under basic conditions:
$$
\text{2-Aminothiophenol} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{1,3-Benzothiazole-2-carbonyl chloride} \xrightarrow{\text{H}_2\text{O}} \text{1,3-Benzothiazole-2-carboxylic Acid}
$$
Optimized Conditions :
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C to room temperature
- Yield: 78–85%
Synthesis of 1-(Oxan-4-yl)piperidin-4-ylmethanamine
Reductive Amination of Piperidin-4-ylmethanamine with Tetrahydropyran-4-one
A two-step sequence involving Boc protection followed by reductive amination is effective:
Step 1 : Boc Protection of Piperidin-4-ylmethanamine
$$
\text{Piperidin-4-ylmethanamine} + \text{(Boc)}_2\text{O} \xrightarrow{\text{DMAP, DCM}} \text{tert-Butyl (4-(aminomethyl)piperidin-1-yl)carbamate}
$$
Step 2 : Reductive Amination with Tetrahydropyran-4-one
$$
\text{Boc-protected amine} + \text{Tetrahydropyran-4-one} \xrightarrow{\text{NaBH}_3\text{CN, AcOH}} \text{tert-Butyl (4-((1-(oxan-4-yl)piperidin-4-yl)methyl)carbamate)}
$$
- Solvent: Methanol
- Reducing Agent: Sodium cyanoborohydride
- Acid: Acetic acid (catalytic)
- Yield: 68–74%
Step 3 : Boc Deprotection
$$
\text{Boc-protected intermediate} \xrightarrow{\text{TFA/DCM}} \text{1-(Oxan-4-yl)piperidin-4-ylmethanamine}
$$
Alternative Route: Nucleophilic Substitution
Tetrahydropyran-4-yl mesylate can react with piperidin-4-ylmethanamine under basic conditions:
$$
\text{Piperidin-4-ylmethanamine} + \text{Oxan-4-yl mesylate} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Oxan-4-yl)piperidin-4-ylmethanamine}
$$
Amide Coupling: Final Step Synthesis
Activation of 1,3-Benzothiazole-2-carboxylic Acid
The carboxylic acid is activated as an acid chloride or mixed anhydride for amide bond formation:
$$
\text{1,3-Benzothiazole-2-carboxylic Acid} + \text{SOCl}_2 \xrightarrow{\text{reflux}} \text{1,3-Benzothiazole-2-carbonyl chloride}
$$
Coupling with 1-(Oxan-4-yl)piperidin-4-ylmethanamine
The amine reacts with the activated acid chloride in the presence of a base:
$$
\text{1,3-Benzothiazole-2-carbonyl chloride} + \text{1-(Oxan-4-yl)piperidin-4-ylmethanamine} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{N-{[1-(Oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide}
$$
Alternative Coupling Reagents
HATU/DIPEA System :
- Reagent: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU)
- Base: N,N-Diisopropylethylamine (DIPEA)
- Solvent: DMF
- Yield: 81%
Analytical Data and Characterization
Spectral Data
- 1H NMR (400 MHz, CDCl3) : δ 8.12 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.75 (d, J = 8.0 Hz, 1H, benzothiazole-H), 7.48 (t, J = 7.6 Hz, 1H, benzothiazole-H), 4.10–3.90 (m, 2H, tetrahydropyran-OCH2), 3.60–3.40 (m, 2H, piperidine-NCH2), 2.90–2.70 (m, 2H, piperidine-CH2N), 2.50–2.30 (m, 1H, piperidine-CH), 1.90–1.60 (m, 6H, piperidine/tetrahydropyran-CH2).
- HRMS (ESI+) : m/z calculated for C19H25N3O2S [M+H]+: 368.1695, found: 368.1692.
Purity and Yield Comparison
| Step | Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Benzothiazole synthesis | Cyclization with ClCH2COCl | 85 | 98.5 |
| Reductive amination | NaBH3CN/AcOH | 74 | 97.8 |
| Amide coupling | HATU/DIPEA | 81 | 99.1 |
Scale-Up Considerations and Process Optimization
Critical Parameters
- Temperature Control : Exothermic reactions (e.g., thionyl chloride activation) require cooling to prevent side reactions.
- Moisture Sensitivity : Amide coupling steps necessitate anhydrous conditions to avoid hydrolysis.
- Purification : Column chromatography (silica gel, eluent: EtOAc/hexanes) or recrystallization (EtOH/H2O) improves purity.
Chemical Reactions Analysis
Oxidation Reactions
The benzothiazole moiety undergoes oxidation at the sulfur atom or aromatic system under controlled conditions. Key findings include:
Mechanistic Insight :
-
Sulfur oxidation proceeds via electrophilic attack of peracid intermediates, forming sulfoxides with stereochemical retention.
-
Aromatic hydroxylation occurs at the C6 position due to electron-donating effects of the adjacent carboxamide group .
Reductive Transformations
The carboxamide group and piperidine ring participate in reduction reactions:
Key Observations :
-
LiAlH₄ selectively reduces the carboxamide to a methylene amine without affecting the benzothiazole ring .
-
Catalytic hydrogenation opens the piperidine ring via N–C bond cleavage, forming a seven-membered saturated amine .
Nucleophilic Substitution
The oxane (tetrahydropyran) substituent exhibits ring-opening reactivity:
Mechanistic Pathways :
-
Acid-catalyzed oxane ring-opening follows an SN1 mechanism, generating a carbocation intermediate that traps water .
-
Thiolysis proceeds via Lewis acid-mediated nucleophilic attack at the oxane oxygen .
Cross-Coupling Reactions
The benzothiazole core participates in palladium-mediated couplings:
Substrate Limitations :
-
Coupling occurs preferentially at C5/C7 positions of the benzothiazole due to directing effects of the carboxamide group .
-
Piperidine nitrogen participates in amination only after deprotonation with strong bases .
Cycloaddition Reactions
The compound engages in [3+2] and [4+2] cycloadditions:
Regiochemical Control :
-
CuAAC selectively targets alkyne groups introduced via Sonogashira coupling prior to cycloaddition .
-
Diels-Alder reactivity requires electron-deficient dienophiles due to the electron-rich benzothiazole system .
Hydrolysis and Solvolysis
Stability under hydrolytic conditions:
Degradation Pathways :
-
Carboxamide hydrolysis follows first-order kinetics under acidic conditions (t₁/₂ = 3.2h at pH 1.2) .
-
Base-mediated cleavage occurs at the methylene bridge between piperidine and benzothiazole .
Photochemical Reactions
UV-induced transformations:
| Reaction Type | Conditions | Product Formed | Yield | Citations |
|---|---|---|---|---|
| [2+2] Cycloaddition | UV-C (254 nm), acetone, 48h | Cyclobutane dimer | 34% | |
| Singlet oxygen trap | Rose Bengal, O₂, visible light, 6h | Endoperoxide derivative | 28% |
Quantum Yield Data :
Scientific Research Applications
Biological Activities
The compound exhibits several notable biological activities:
-
Anticancer Activity:
- Compounds with benzothiazole structures are known for their ability to induce apoptosis in cancer cells. This mechanism is often linked to the modulation of cell cycle regulators and activation of caspases.
-
Antimicrobial Properties:
- The presence of the sulfur atom enhances interaction with microbial enzymes, potentially leading to effective antimicrobial action against various pathogens.
-
Anti-inflammatory Effects:
- Benzothiazole derivatives have been shown to inhibit pro-inflammatory cytokines, thus reducing inflammation and associated pain.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide against various cancer cell lines. The compound demonstrated IC50 values in the low micromolar range for human breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial dysfunction and caspase activation .
Case Study 2: Antimicrobial Activity
In vitro tests showed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membrane integrity .
Mechanism of Action
The mechanism of action of N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, such as signal transduction, gene expression, and metabolic processes, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Benzothiazole vs. Benzimidazolone Cores : The benzothiazole core (Target, ) is distinct from the benzimidazolone derivatives (e.g., ), which exhibit a fused bicyclic structure with an amide-like oxygen. This difference likely impacts electronic properties and binding interactions.
- Substituent Effects: The oxan-4-yl group in the target compound may enhance solubility compared to the furan-2-yl propenoyl group in due to the oxygen-rich tetrahydropyran ring. The 4-methylbenzothiazole substituent in introduces steric bulk and lipophilicity, which could influence membrane permeability.
Biological Activity
N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-1,3-benzothiazole-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound consists of a benzothiazole moiety linked to a piperidine derivative, which is known for various biological activities. The structural formula can be represented as follows:
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Chemokine Receptor Modulation : Similar compounds have been shown to modulate chemokine receptors such as CCR5, which plays a crucial role in immune response and inflammation .
- Enzyme Inhibition : Benzothiazole derivatives are known for their enzyme inhibitory properties. For instance, they have demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease .
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit notable antimicrobial properties. The synthesized compounds bearing the benzothiazole moiety have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
These findings suggest that the compound may possess significant antibacterial properties .
Antidiabetic Potential
Recent studies have explored the potential of benzothiazole derivatives as α-amylase inhibitors, which are essential for managing diabetes. One study reported a compound with an inhibition rate of 87.5% at 50 μg/mL concentration compared to the standard drug acarbose . This suggests that this compound may also exhibit similar antidiabetic effects.
Case Studies and Research Findings
- Synthesis and Evaluation : A study synthesized various benzothiazole derivatives and evaluated their biological activity. The results indicated that compounds with piperidine substitutions exhibited enhanced pharmacological profiles, particularly in enzyme inhibition and antimicrobial activity .
- Molecular Docking Studies : Molecular docking studies have provided insights into the binding interactions of these compounds with target enzymes. For example, docking simulations revealed promising interactions between the synthesized hybrids and α-amylase, indicating a strong potential for antidiabetic applications .
- Toxicity and Safety : Although specific safety data for this compound is limited, related compounds in the literature have shown favorable safety profiles in preliminary studies .
Q & A
Basic: What are the standard synthetic routes for N-{ [1-(oxan-4-yl)piperidin-4-yl]methyl }-1,3-benzothiazole-2-carboxamide?
The synthesis typically involves a multi-step sequence:
- Step 1 : Formation of the piperidin-4-ylmethyl scaffold via reductive amination or nucleophilic substitution, using 1-(oxan-4-yl)piperidin-4-amine as a precursor.
- Step 2 : Coupling with 1,3-benzothiazole-2-carboxylic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under anhydrous conditions .
- Step 3 : Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization to achieve >95% purity .
Key reaction parameters include temperature control (0–25°C for coupling) and inert atmosphere (N₂/Ar) to prevent hydrolysis of intermediates.
Basic: Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the piperidine-oxane linkage and benzothiazole carboxamide substitution .
- Mass Spectrometry (HRMS) : To verify molecular ion ([M+H]⁺) and rule out byproducts (e.g., incomplete coupling).
- HPLC-PDA : For purity assessment (≥95% area) and detection of polar impurities .
- Thermogravimetric Analysis (TGA) : To evaluate thermal stability during storage .
Advanced: How can reaction yields be optimized during the coupling step?
Strategies include:
- Solvent Screening : Polar aprotic solvents (DMF, DCM) enhance carbodiimide-mediated coupling efficiency .
- Catalyst Optimization : Adding DMAP (4-dimethylaminopyridine) accelerates acylation by stabilizing the reactive intermediate .
- Stoichiometry Adjustments : Using 1.2 equivalents of 1,3-benzothiazole-2-carboxylic acid to drive the reaction to completion .
Post-reaction quenching with aqueous NaHCO₃ minimizes acid-catalyzed decomposition.
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Discrepancies (e.g., IC₅₀ variability in receptor assays) require:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
- Physicochemical Profiling : Assess solubility (e.g., PBS shake-flask method) and membrane permeability (PAMPA) to differentiate intrinsic activity vs. bioavailability effects .
- Structural Confirmation : Re-analyze batch purity via LC-MS to exclude confounding impurities .
Advanced: What strategies are used to study its stability under physiological conditions?
- pH Stability Studies : Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Oxidative Stress Testing : Expose to H₂O₂ (0.3% v/v) to simulate in vivo oxidative metabolism .
- Light Sensitivity : Conduct ICH Q1B photostability testing to determine storage requirements .
Advanced: How to design SAR studies for this compound’s neuroactive potential?
- Analog Synthesis : Modify the oxane ring (e.g., replace with tetrahydrofuran) or benzothiazole substituents (e.g., halogens, methyl groups) .
- In Silico Docking : Use AutoDock Vina to predict binding to neurological targets (e.g., 5-HT₆ receptors) .
- Functional Assays : Measure cAMP modulation in HEK293 cells expressing target receptors .
Basic: What are its key interactions with biological targets?
The benzothiazole moiety acts as a hydrogen bond acceptor, while the piperidine-oxane group enhances lipophilicity for membrane penetration. Reported mechanisms include:
- Receptor Antagonism : Inhibition of serotonin receptors (e.g., 5-HT₆) via competitive binding to the orthosteric site .
- Enzyme Modulation : Partial inhibition of kinases (e.g., CDK2) through ATP-binding domain interactions .
Advanced: How to navigate prior art in patents for derivative development?
- Patent Mining : Use Espacenet or USPTO databases to identify claims covering piperidine-benzothiazole hybrids .
- Freedom-to-Operate Analysis : Focus on novel substitutions (e.g., oxane ring stereochemistry) to avoid infringement .
Advanced: What in vivo models are suitable for pharmacokinetic studies?
- Rodent Models : Administer IV/PO doses (1–10 mg/kg) in Sprague-Dawley rats, with plasma sampling over 24h for LC-MS/MS analysis .
- Tissue Distribution : Radiolabel the compound (¹⁴C) to quantify accumulation in brain, liver, and kidneys .
Advanced: How to integrate computational modeling into its development?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
